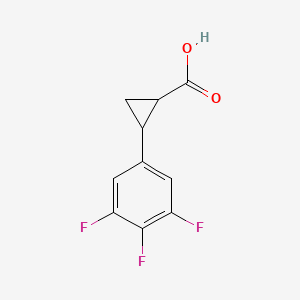
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid, also known as TFPCCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a cyclopropane derivative that contains a trifluorophenyl group and a carboxylic acid group. TFPCCA has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid exerts its pharmacological effects by inhibiting the activity of the enzyme pyruvate dehydrogenase kinase. Pyruvate dehydrogenase kinase is an enzyme that regulates the activity of pyruvate dehydrogenase, which is involved in the conversion of glucose to energy in cells. Cancer cells have increased glucose metabolism, and the inhibition of pyruvate dehydrogenase kinase by this compound leads to a decrease in glucose metabolism and energy production in cancer cells. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the activity of pyruvate dehydrogenase kinase, leading to a decrease in glucose metabolism and energy production in cancer cells. This compound also inhibits the production of inflammatory cytokines, leading to its potential anti-inflammatory effects. This compound has been shown to reduce pain in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has several advantages for laboratory experiments. This compound is a small molecule that can be easily synthesized using various methods. This compound has been shown to have potent anticancer effects and potential anti-inflammatory and analgesic effects. This compound has also been shown to be relatively safe and well-tolerated in animal studies. However, this compound has some limitations for laboratory experiments. This compound is a relatively new compound, and its pharmacokinetics and toxicity profile are not well-understood. This compound may also have limited solubility and stability in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid. One future direction is the optimization of this compound synthesis methods to obtain higher yields and purity. Another future direction is the investigation of the pharmacokinetics and toxicity profile of this compound in animal models. The development of this compound as an anticancer agent and potential anti-inflammatory and analgesic agent also requires further investigation. The investigation of the mechanism of action of this compound and its effects on glucose metabolism and energy production in cancer cells is also an important area of future research.
Synthesemethoden
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid can be synthesized using various methods, including the Grignard reaction, Suzuki coupling, and Heck reaction. The Grignard reaction involves the reaction of a trifluorophenylmagnesium bromide reagent with cyclopropane-1,1-dicarboxylic acid diethyl ester. The resulting product is then hydrolyzed to obtain this compound. The Suzuki coupling method involves the reaction of a trifluorophenylboronic acid reagent with cyclopropane-1,1-dicarboxylic acid diethyl ester in the presence of a palladium catalyst. The Heck reaction involves the reaction of a trifluorophenyl halide reagent with cyclopropane-1,1-dicarboxylic acid diethyl ester in the presence of a palladium catalyst. These methods have been optimized to obtain high yields of this compound.
Wissenschaftliche Forschungsanwendungen
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has been studied extensively for its potential therapeutic applications. One of the major areas of research is the development of this compound as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound exerts its anticancer effects by inhibiting the activity of the enzyme pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism in cancer cells. This compound has also been studied for its potential anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models of inflammation and pain.
Eigenschaften
IUPAC Name |
2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBOZKSUIBJLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

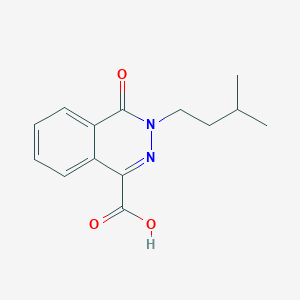



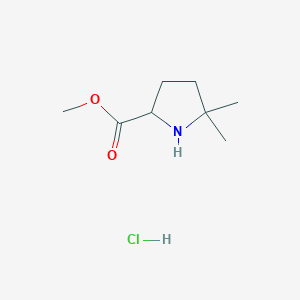
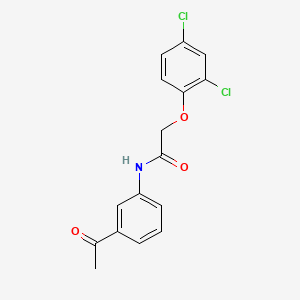
![6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2577217.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2577219.png)
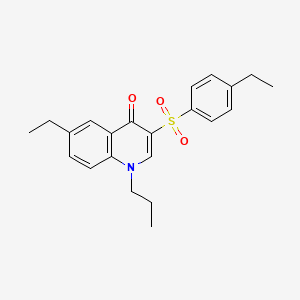
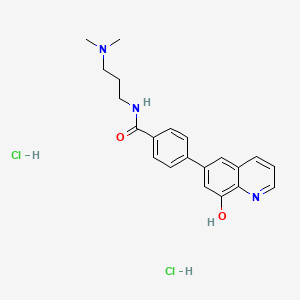
![2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2577224.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2577225.png)
![N-Benzyl-1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2577226.png)
![3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2577228.png)